molecular formula C14H13N3O3S B2560613 N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-48-5

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B2560613
CAS RN: 851989-48-5
M. Wt: 303.34
InChI Key: RJJPQQWIHBQIEV-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound with potential applications in scientific research. It is a synthetic small molecule that has been developed as a tool for studying biological processes in vitro and in vivo. In

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing derivatives of thiazole and benzoxazole, focusing on their physicochemical properties and structural characterizations. For example, a study involved the synthesis of new derivatives incorporating thiazole and benzoxazole units, characterized by spectroscopic methods such as NMR and IR spectroscopy, mass spectrometry, and sometimes crystallography to determine their conformational features and purity (Zablotskaya et al., 2013; Manolov et al., 2021).

Biological Activities

Anticancer and Antimicrobial Activities

Several studies have focused on the anticancer and antimicrobial properties of thiazole and benzoxazole derivatives. These compounds have been tested for their cytotoxic effects against various cancer cell lines, demonstrating selective cytotoxicity and potential as anticancer agents. Some derivatives also showed antimicrobial action against different bacterial and fungal strains, indicating their broad spectrum of biological activities (Havrylyuk et al., 2010; Dawbaa et al., 2021).

Anti-inflammatory and Psychotropic Activities

Compounds related to the specified chemical structure have been assessed for their anti-inflammatory and psychotropic activities. They have been found to exhibit significant anti-inflammatory effects in vivo and marked sedative actions, suggesting their potential use in treating inflammation-related disorders and as sedatives (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-8-21-13(15-9)16-12(18)6-7-17-10-4-2-3-5-11(10)20-14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJPQQWIHBQIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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